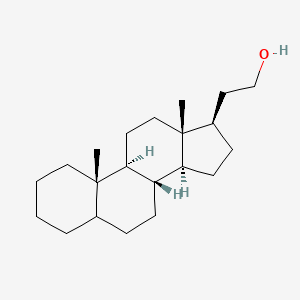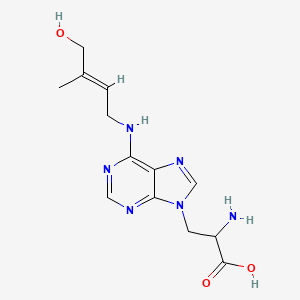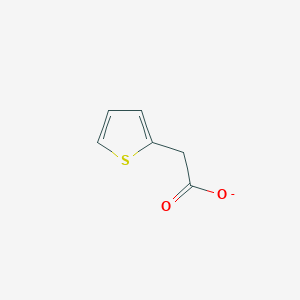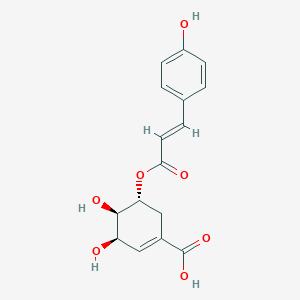
4-Coumaroylshikimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-coumaroylshikimic acid is a cyclohexenecarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a shikimic acid. It is a conjugate acid of a 4-coumaroylshikimate.
Scientific Research Applications
Inhibition in Lignin Biosynthesis
4-Coumaroylshikimate plays a significant role in lignin biosynthesis. It acts as an inhibitor for enzymes 4-coumaric acid:coenzyme A ligase (4CL), which catalyzes the CoA ligation of 4-coumaric acid to 4-coumaroyl-CoA, essential in monolignol biosynthesis in plants like Populus trichocarpa. The inhibition of 4CL by this compound can lead to reduced lignin content, which is vital in understanding plant structural biology and could have implications in bioengineering and agriculture (Lin et al., 2014).
Role in Hydroxycinnamic Acid Biosynthesis
This compound is involved in the biosynthesis of hydroxycinnamic acids, particularly in the process of 3-hydroxylation of 4-coumaroyl-CoA to caffeoyl-CoA. This process is mediated by specific enzymes and is crucial in the pathway of phenolic compound formation in plants (Lin et al., 2021).
Antioxidant Applications
Research has shown that derivatives of this compound can have significant antioxidant activities. These properties are explored for their potential in pharmacology and the development of health supplements. For instance, studies on 4-hydroxycoumarins have demonstrated their ability to scavenge free radicals (Al-Amiery et al., 2015).
Applications in Plant Cell Cultures
The enzyme activities related to this compound, such as 4-coumaroyl-CoA 3-hydroxylase, have been studied in plant cell cultures. These studies provide insights into the mechanisms of polyphenol biosynthesis and have implications for understanding and manipulating secondary metabolite production in plant cell cultures (Wang et al., 1997).
Insights into Phenylpropanoid Pathway
This compound has been instrumental in elucidating the phenylpropanoid pathway, particularly in the context of plant defense mechanisms and secondary metabolite production. This compound has helped in understanding the complex regulation of this pathway, which is crucial for plant development and response to environmental stresses (Schoch et al., 2006).
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/b6-3+/t12-,13-,15-/m1/s1 |
InChI Key |
GVECSFFLZYNEBO-PDXJTRCTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O |
Synonyms |
4-coumaroylshikimic acid p-coumaroyl-shikimate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


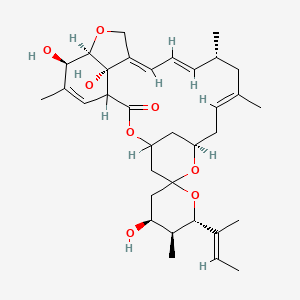
![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)
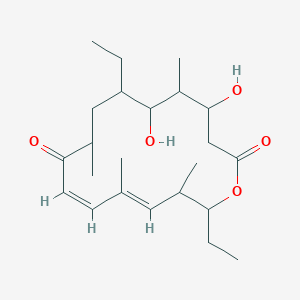
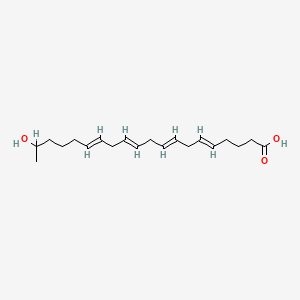
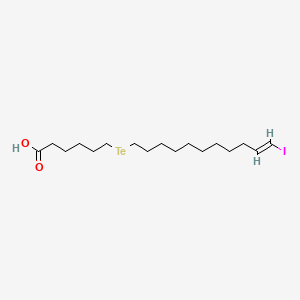
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)

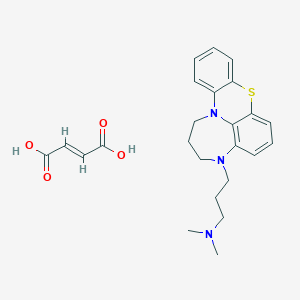
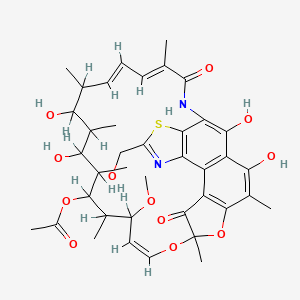
![N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1234265.png)
